2H-Chromene
Overview
Description
2H-Chromene, also known as 2H-1-benzopyran, is an important oxygen-containing heterocyclic compound. It is widely found in natural products, pharmaceutical agents, and biologically relevant molecules. This compound has significant applications in materials science and organic synthesis due to its versatile chemical properties .
Mechanism of Action
Target of Action
2H-Chromene is a type of chromene, which are important oxygen heterocycles . They are widely present in natural products, pharmaceutical agents, and biologically relevant molecules . They have been found to target a variety of biological systems, exhibiting activities such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic . In particular, this compound derivatives have been found to target AcrB, a protein involved in bacterial multidrug resistance .
Mode of Action
The exact mode of action of this compound can vary depending on the specific derivative and biological target. It is known that these compounds interact with their targets in a way that leads to various biological effects . For example, some this compound derivatives have been found to exhibit unusual activities by multiple mechanisms .
Biochemical Pathways
The biochemical pathways affected by this compound also depend on the specific derivative and biological target. For instance, some derivatives have been found to affect pathways related to cancer, convulsions, microbial infections, cholinesterase activity, tuberculosis, and diabetes
Pharmacokinetics
Given its wide presence in natural products and pharmaceutical agents, it is likely that these properties have been optimized for bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action can be quite diverse, given its wide range of biological activities. For example, one study found that a certain this compound derivative induced a decrease in cell viability and an increase in apoptotic activity in cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the use of biomass from phytoextraction processes has been proposed as a source of metallic elements for the synthesis of this compound, identified as environmentally friendly pesticides . This suggests that environmental factors can play a role in the synthesis and action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Two major synthetic strategies have been developed for the preparation of 2H-Chromene:
Benzopyran Ring Formation: This involves cyclization reactions where a benzopyran ring is formed.
Late-Stage Functionalization: This involves the functionalization of the parent 2H-Chromenes at a later stage of the synthesis.
Industrial Production Methods
Industrial production methods for this compound often involve catalytic processes to ensure high yield and purity. For instance, a catalytic method using a resin-bound amine enables a convenient preparation of 2H-Chromenes .
Chemical Reactions Analysis
2H-Chromene undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert this compound into its oxidized derivatives.
Reduction: Reducing agents can be used to convert this compound into its reduced forms.
Substitution: This involves the replacement of one functional group in this compound with another.
Major products formed from these reactions include various functionalized derivatives of this compound, which have applications in different fields .
Scientific Research Applications
2H-Chromene has a wide range of scientific research applications:
Comparison with Similar Compounds
2H-Chromene is often compared with other similar compounds such as 4H-Chromene and benzopyran. While 4H-Chromene also exhibits significant biological activities, this compound is unique due to its specific structural features and reactivity . Other similar compounds include chromane and isochromane, which have different arrangements of the carbon and oxygen atoms in the ring structure .
Properties
IUPAC Name |
2H-chromene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-2-6-9-8(4-1)5-3-7-10-9/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNSBQPICQTCGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180051 | |
Record name | 1,2-Benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
254-04-6 | |
Record name | 2H-1-Benzopyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=254-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzopyran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000254046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-BENZOPYRAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U3W6XRV5U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic structure of 2H-Chromene?
A1: this compound, also known as 2H-1-benzopyran, consists of a benzene ring fused to a heterocyclic pyran ring with a double bond at the 2,3 position.
Q2: Are there any notable spectroscopic characteristics of 2H-Chromenes?
A2: Yes, 2H-Chromenes exhibit characteristic signals in various spectroscopic techniques. For example, proton and carbon NMR spectroscopy are crucial for structural elucidation, often supplemented by techniques like NOESY and HMBC to determine connectivity and stereochemistry []. Additionally, IR spectroscopy helps identify functional groups present in the molecule.
Q3: What are the common synthetic routes to access 2H-Chromenes?
A3: Several methods have been developed for synthesizing 2H-Chromenes. Some common approaches include:
- Base-catalyzed condensation: This classic method involves reacting 2'-hydroxyacetophenone with various carbonyl compounds in the presence of a base [].
- Cyclocondensation: This method utilizes a phenol and an α,β-unsaturated carboxylic acid, often employing polyphosphoric acid as a catalyst [].
- Dehydrohalogenation: This method involves the elimination of hydrogen halide from a suitable halogenated chroman precursor [].
- Copper(II)-catalyzed alkynylation: This reaction directly couples this compound hemiketals with terminal alkynes, leading to 2,2-disubstituted 2-alkynylated 2H-chromenes [].
- One-pot multicomponent reactions: These reactions allow for the efficient assembly of 2H-chromenes from simpler starting materials in a single reaction vessel [, ].
Q4: What are the reactive sites in the this compound molecule?
A4: The reactivity of 2H-Chromenes is primarily governed by the presence of the pyran ring. The double bond at the 2,3 position is susceptible to electrophilic attack, leading to ring-opening reactions. Additionally, the 4-position can undergo electrophilic substitution reactions [, , ].
Q5: Can you elaborate on the use of hypervalent iodine reagents in this compound chemistry?
A5: Hypervalent iodine reagents, such as hydroxy(tosyloxy)iodo]benzene [PhI(OH)OTs, HTIB], have shown interesting reactivity with 2H-Chromenes. These reagents can promote ring-expansion reactions, leading to benzofurans from 2,2-dimethyl-2H-chromenes, and ring-contraction reactions to form chromanes from dihydrobenzoxepines [].
Q6: What is the role of transition metal catalysts in this compound synthesis?
A6: Transition metals, particularly palladium and copper, have emerged as efficient catalysts for constructing this compound scaffolds. These catalysts enable various transformations, including cross-coupling reactions and cyclizations [, , ].
Q7: Are there any organocatalytic approaches to access 2H-Chromenes?
A7: Yes, organocatalysis has proven valuable in synthesizing 2H-Chromenes. For example, secondary amines have shown high efficiency in catalyzing cascade annulation reactions to produce 2H-Chromenes []. These reactions are often accelerated by microwave irradiation, leading to shorter reaction times and higher yields.
Q8: What are the key biological activities associated with this compound derivatives?
A8: 2H-Chromenes exhibit diverse biological activities, including:
- Antibacterial and antifungal properties: Several this compound derivatives have demonstrated potent activity against various bacterial and fungal strains, highlighting their potential as antimicrobial agents [, , ].
- Anticancer activity: Certain this compound derivatives have shown promising anticancer activity, particularly against specific cancer cell lines, suggesting their potential as anticancer drug candidates [, ].
- Antioxidant activity: Some 2H-Chromenes exhibit antioxidant properties, suggesting their potential use in preventing oxidative stress-related diseases [].
- Tyrosinase inhibition: Specific 2H-Chromenes, like Daedalin A, isolated from the fungus Daedalea dickinsii, have shown potent tyrosinase inhibitory activity, indicating their potential for treating hyperpigmentation disorders [].
Q9: How do structural modifications of 2H-Chromenes affect their biological activities?
A9: Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of this compound derivatives. For instance, the presence of hydroxyl groups at specific positions on the chromene ring can significantly enhance tyrosinase inhibitory activity []. Similarly, the nature and position of substituents on the aromatic ring can influence the potency and selectivity of this compound-based endothelin-A receptor antagonists [].
Q10: What are some notable examples of this compound-based drug candidates?
A10: S-1255, a potent and selective endothelin-A receptor antagonist, represents a promising this compound-based drug candidate. This compound exhibits high binding affinity for the endothelin-A receptor and has shown promising results in preclinical studies [].
Q11: How is computational chemistry employed in this compound research?
A11: Computational methods are invaluable in understanding the reactivity, properties, and biological activities of 2H-Chromenes. Density Functional Theory (DFT) calculations provide insights into the electronic structure, preferred protonation sites, and reaction mechanisms []. Molecular modeling techniques, such as docking studies, aid in understanding ligand-receptor interactions and designing novel this compound derivatives with improved binding affinities [].
Q12: Have any quantitative structure-activity relationship (QSAR) models been developed for 2H-Chromenes?
A12: Yes, QSAR studies have been conducted on 2H-Chromenes to correlate their chemical structures with their biological activities. For example, QSAR models have been developed to predict the cytotoxicity and tumor selectivity of 3-styryl-2H-chromenes against human oral squamous cell carcinoma (OSCC) cell lines []. These models can be useful tools in designing new this compound derivatives with enhanced biological profiles.
Q13: What are photochromic 2H-Chromenes, and how do they function?
A13: Photochromic 2H-Chromenes are fascinating compounds that undergo reversible color changes upon exposure to UV light. This phenomenon occurs due to the light-induced ring-opening of the pyran ring, forming colored open forms that revert to the closed, colorless form in the dark [, ].
Q14: What are some potential applications of photochromic 2H-Chromenes?
A14: Photochromic 2H-Chromenes hold potential applications in various fields, including:
- Molecular switches: Their ability to switch between two distinct states upon irradiation makes them promising candidates for molecular switches [].
- Ophthalmic lenses: 2H-Chromenes are extensively studied for their use in photochromic ophthalmic lenses, which darken automatically in sunlight and fade back to clear indoors [].
- Smart materials: They are explored for developing smart materials with light-responsive properties [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.